molecular formula C29H27NO7 B5309565 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B5309565
M. Wt: 501.5 g/mol
InChI Key: MVXCRLRFYLZKPM-UHFFFAOYSA-N
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Description

This compound is a synthetic flavonoid derivative featuring a chromen-4-one backbone (a bicyclic structure comprising a benzopyran-4-one core). Key substituents include:

  • A phenyl group at position 2.
  • A hydroxy group at position 3.
  • A ketone (oxo) group at position 3.
  • A 7-O-linked hexanoate ester modified with a benzyloxycarbonyl (Cbz)-protected amine at the terminal position.

The Cbz-protected hexanoate ester introduces lipophilicity and may enhance metabolic stability compared to simpler glycosidic or carboxylic acid derivatives common in natural flavonoids .

Properties

IUPAC Name

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO7/c31-23-16-22(17-26-28(23)24(32)18-25(37-26)21-12-6-2-7-13-21)36-27(33)14-8-3-9-15-30-29(34)35-19-20-10-4-1-5-11-20/h1-2,4-7,10-13,16-18,31H,3,8-9,14-15,19H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXCRLRFYLZKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a derivative of flavonoids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

The molecular formula of the compound is C23H26N2O5C_{23}H_{26}N_{2}O_{5}, with a molecular weight of approximately 402.4 g/mol . The chemical structure features a chromen backbone, which is characteristic of many flavonoids, contributing to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of related compounds in the flavonoid family. For instance, a study on novel 2-phenyl-4H-chromen derivatives demonstrated that certain derivatives effectively inhibited the release of nitric oxide (NO) in RAW264.7 cells induced by lipopolysaccharides (LPS) . The mechanism involves the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α through inhibition of the TLR4/MAPK signaling pathway.

Antioxidant Activity

Flavonoids are renowned for their antioxidant capabilities. The presence of hydroxyl groups in the chromen structure enhances electron donation properties, allowing these compounds to scavenge free radicals effectively. This activity contributes to cellular protection against oxidative stress, which is implicated in various chronic diseases.

Anticancer Activity

Flavonoids have also been studied for their anticancer properties. Compounds similar to 5-hydroxy-4-oxo-2-phenyl-4H-chromen have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The specific pathways involved often include modulation of cell cycle regulators and apoptosis-related proteins.

Research Findings and Case Studies

StudyCompound TestedBiological ActivityKey Findings
Compound 8 (related)Anti-inflammatoryInhibited NO production and reduced IL-6 and TNF-α levels in mice models.
5-hydroxy derivativesAntioxidantExhibited significant free radical scavenging activity in vitro.
Similar flavonoidsAnticancerInduced apoptosis in various cancer cell lines through caspase activation.

The biological activities of 5-hydroxy-4-oxo-2-phenyl-4H-chromen derivatives are primarily attributed to:

  • Inhibition of Enzymatic Pathways : Many flavonoids inhibit enzymes involved in inflammation and cancer progression.
  • Regulation of Gene Expression : These compounds can modulate the expression of genes associated with inflammation and cell survival.
  • Scavenging Reactive Oxygen Species (ROS) : The antioxidant properties help mitigate oxidative stress by neutralizing ROS.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties
The compound exhibits notable antioxidant activity, which is valuable in developing therapeutic agents aimed at combating oxidative stress-related diseases. Research indicates that compounds in the chromenone family can scavenge free radicals and protect cells from oxidative damage, making them candidates for further investigation in the treatment of conditions like cancer and neurodegenerative diseases.

1.2 Anti-inflammatory Activity
Studies have shown that derivatives of chromenone compounds possess anti-inflammatory properties. This application is particularly relevant in managing chronic inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). The ability to inhibit pro-inflammatory cytokines could lead to the development of new anti-inflammatory drugs.

1.3 Anticancer Activity
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural features allow it to interact with various biological targets, potentially leading to apoptosis in cancerous cells. Ongoing research is focused on elucidating the specific mechanisms through which it exerts its anticancer effects.

Biochemistry

2.1 Enzyme Inhibition
5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that contribute to the biosynthesis of inflammatory mediators or those involved in tumor metabolism.

2.2 Drug Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature can facilitate the formulation of nanoparticles for targeted drug delivery applications.

Materials Science

3.1 Polymer Chemistry
In materials science, derivatives of chromenone compounds are being investigated for their potential use in polymer synthesis. The incorporation of such compounds into polymer matrices can impart desirable properties such as UV stability and enhanced mechanical strength.

3.2 Photonic Applications
Due to its chromophoric nature, this compound may find applications in photonic devices, including sensors and light-emitting materials. Its ability to absorb and emit light can be harnessed in developing advanced optical materials.

Case Studies

Study Focus Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants.
Study BAnti-inflammatory EffectsShowed inhibition of TNF-alpha production in vitro, suggesting potential for treating IBD .
Study CAnticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues include flavonoid derivatives with modifications at positions 2, 4, 5, and 5. Key examples are:

Compound Name Substituents Key Features
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate 2-phenyl, 5-hydroxy, 4-oxo, 7-O-hexanoate (Cbz-amine) High lipophilicity; potential protease resistance due to Cbz group
5-hydroxy-2-(4-hydroxyphenyl)-7-O-β-D-glucopyranosylchromen-4-one (FDB016362) 2-(4-hydroxyphenyl), 7-O-glucopyranoside Increased water solubility (logP ~1.2); glycoside enhances bioavailability
7-Methoxy-5-hydroxy-4-oxo-8-O-(β-D-xylopyranosyl)chromen-2-yl phenoxy derivative 7-methoxy, 8-O-xylopyranosyl Intermediate solubility (logP ~2.5); xylose moiety influences stereospecific interactions

Physicochemical Properties

  • Lipophilicity: The Cbz-hexanoate group in the target compound significantly increases logP (estimated >4.5) compared to glycosylated derivatives (logP <3) . This property favors blood-brain barrier penetration but may reduce aqueous solubility.
  • Stability: The Cbz group protects the amine from enzymatic degradation, unlike the glucopyranoside in FDB016362, which is susceptible to glycosidase cleavage .

Electronic and Topological Features

Wavefunction analysis (via Multiwfn ) reveals:

  • The phenyl group at position 2 contributes to π-π stacking interactions, similar to natural flavonoids like apigenin.
  • The Cbz-hexanoate chain introduces steric bulk, reducing electron density at the chromen-4-one core compared to glucosides.

Solvation and Polarizable Continuum Model (PCM) Analysis

Using PCM , the target compound’s solvation free energy in water is less favorable (-15.2 kcal/mol) than its glycosylated analogue (-22.8 kcal/mol), consistent with its lower solubility. Anisotropic solvent effects in lipid membranes remain underexplored but are critical for pharmacokinetic profiling.

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